![molecular formula C12H11NO3 B6087549 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one](/img/structure/B6087549.png)
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one
Overview
Description
4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, also known as Warfarin, is a widely used anticoagulant drug that is used to prevent and treat blood clots. It was first introduced in the 1950s and has since become one of the most commonly prescribed anticoagulant drugs in the world. The drug is known to have a complex mechanism of action and has been the subject of extensive scientific research over the years.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one has been extensively studied. For instance, Manolov et al. (2008) investigated a closely related compound, which crystallized in the monoclinic system, revealing detailed insights into its molecular structure (Manolov, Meyer, & Ströbele, 2008).
Antibacterial Applications
Behrami and Dobroshi (2019) explored the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one. Their research demonstrated significant bacteriostatic and bactericidal activities, highlighting the compound's potential in antibacterial applications (Behrami & Dobroshi, 2019).
Catalysis and Synthesis
Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, involving 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. This showcases the compound's role in facilitating important organic synthesis reactions (Alonzi et al., 2014).
Physical and Chemical Properties
Elenkova et al. (2014) synthesized a compound related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one and studied its crystal structure, UV/visible absorption spectra, and acid dissociation constants, offering a comprehensive understanding of its physico-chemical properties (Elenkova et al., 2014).
Sensor Development
Research by Jo et al. (2014) focused on developing a new chemo-sensor based on a derivative of 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one, highlighting its utility in detecting specific ions in aqueous solutions (Jo et al., 2014).
Antioxidant and Biological Activity
Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to 4-hydroxy-3-(N-methylethanimidoyl)-2H-chromen-2-one. This research provides insights into potential biological applications of these compounds (Stanchev et al., 2009).
properties
IUPAC Name |
3-(C,N-dimethylcarbonimidoyl)-4-hydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(13-2)10-11(14)8-5-3-4-6-9(8)16-12(10)15/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTZIWPBHSMDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C1=C(C2=CC=CC=C2OC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-[(1E)-N-methylethanimidoyl]-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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